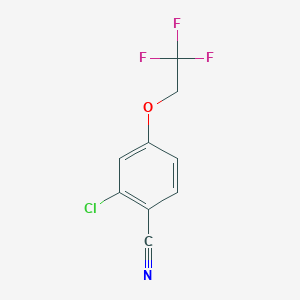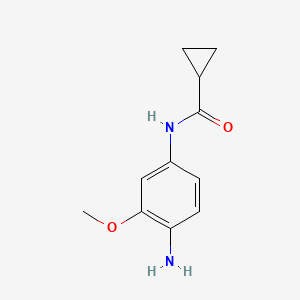
4-(3,4-dihydroisoquinolin-2(1H)-yl)butanoic acid
Übersicht
Beschreibung
The compound “4-(3,4-dihydroisoquinolin-2(1H)-yl)butanoic acid” is a derivative of 3,4-dihydroisoquinoline . It has been identified as a highly potent and isoform-selective inhibitor of aldo-keto reductase AKR1C3, a target of interest in both breast and prostate cancer .
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinolines, the core structure of the compound, can be achieved through Bischler-Napieralski-type reactions . This process involves the use of phenylethanols and nitriles in a tandem annulation, forming a phenonium ion as a stable and reactive primary phenylethyl carbocation .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3,4-dihydroisoquinolines include microwave-assisted Bischler-Napieralski or Pictet-Spengler reactions . These reactions allow the production of substituted isoquinoline libraries. The generated dihydroisoquinolines and tetrahydroisoquinolines could be oxidized to their corresponding isoquinoline analogues .Wissenschaftliche Forschungsanwendungen
Synthesis Applications
- Podands Synthesis : Compounds containing 3,4-dihydroisoquinoline fragments are synthesized for applications in podands (Shklyaev & Vshivkova, 2014).
- Antimicrobial Agents : 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c]quinolin-2(1H)-ones, derived from 3,4-dihydroisoquinoline, demonstrate antimicrobial properties (Hassanin & Ibrahim, 2012).
- Chemical Reactions : Studies on the reactivity of 3,4-dihydroisoquinoline with various compounds reveal its versatility in forming different chemical entities (Ziegler, Leitner, & Sterk, 1978).
Biological and Pharmacological Research
- Butyrylcholinesterase Inhibitors : Derivatives of 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid are explored for their potential as butyrylcholinesterase inhibitors, with implications in treating Alzheimer’s disease and other neurological disorders (Jiang et al., 2019).
- Synthesis of 1,2-Dihydroisoquinolines : Research into the synthesis of 1,2-dihydroisoquinolines from 3,4-dihydroisoquinoline explores applications in pharmaceuticals and chemical industries (Obika et al., 2007).
Material Science and Chemistry
- Bis-1,1′-(3,4-dihydroisoquinolines) Synthesis : Investigations into the synthesis of symmetrical and unsymmetrical bis-1,1′-(3,4-dihydroisoquinolines) reveal their potential in material science and organic chemistry (Glushkov, Karmanov, & Shklyaev, 2006).
- Aminoalkyl-Functionalized 4-Arylquinolines : The Friedländer reaction of 2-(3,4-dihydroisoquinolin-1-yl)anilines for the synthesis of 4-arylquinoline derivatives showcases the potential in synthesizing novel materials (Rozhkova et al., 2020).
Wirkmechanismus
Eigenschaften
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(16)6-3-8-14-9-7-11-4-1-2-5-12(11)10-14/h1-2,4-5H,3,6-10H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMWYBVWBNGDNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dihydroisoquinolin-2(1H)-yl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



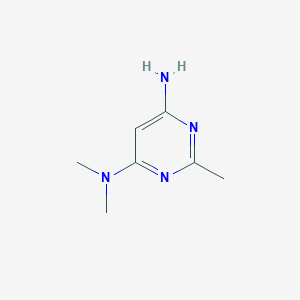

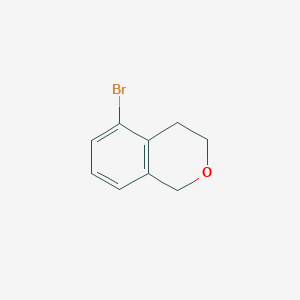
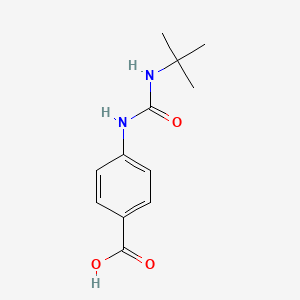
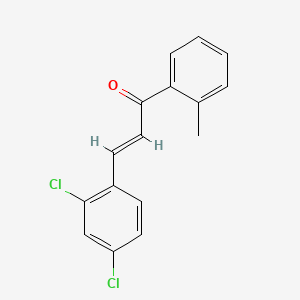
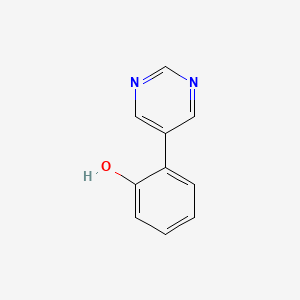
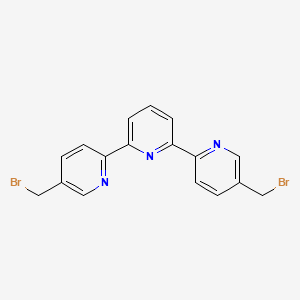

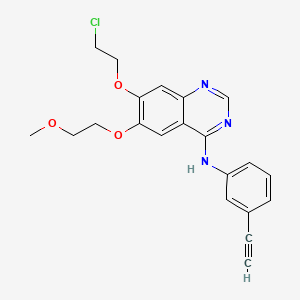
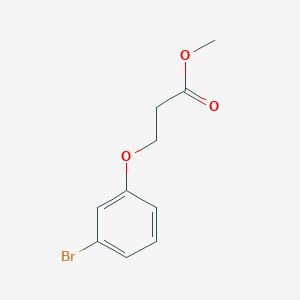
![[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]acetic acid](/img/structure/B3111564.png)
